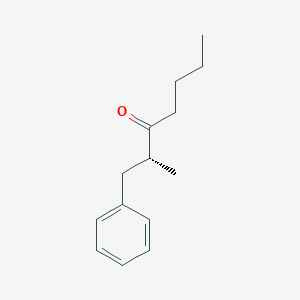
(R)-2-Methyl-1-phenyl-3-heptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Methyl-1-phenyl-3-heptanone, also known as this compound, is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Flavor and Fragrance Industry
Key Characteristics:
- Pleasant Aroma: (R)-2-Methyl-1-phenyl-3-heptanone exhibits a sweet, floral scent that makes it a valuable ingredient in perfumes and flavorings.
- Slow Release Flavoring: It can be utilized as a flavor precursor in food products, providing a controlled release of flavor over time, which enhances the overall sensory experience .
Case Study:
A study demonstrated the effectiveness of this compound in formulating flavor compositions for beverages. The compound was incorporated into a beverage matrix, where it significantly improved the aroma profile without overpowering other flavors. The slow-release mechanism allowed for sustained flavor perception over time.
Pharmaceutical Applications
Key Characteristics:
- Biological Activity: The compound's ketone functional group allows it to interact with biological molecules, influencing enzyme activity and potentially aiding in drug design.
- Synthesis of Chiral Drugs: It serves as a building block in synthesizing various chiral pharmaceuticals due to its stereochemistry.
Case Study:
Research has indicated that this compound can be utilized in synthesizing chiral intermediates for drugs targeting specific biological pathways. In one study, its reactivity was exploited to develop novel analgesics with improved efficacy and reduced side effects.
Organic Synthesis
Key Characteristics:
- Versatile Reactivity: The compound can undergo various chemical reactions, including oxidation and reduction, making it useful in synthetic organic chemistry.
- Chiral Resolution: It can be employed in asymmetric synthesis processes to produce other valuable chiral compounds.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Oxidation | KMnO4, Acetic Acid | 2-Methyl-1-phenylheptan-3-one |
| Reduction | NaBH4, Ethanol | (R)-2-Methyl-1-phenylpropanol |
| Grignard Reaction | Phenylmagnesium Bromide | (R)-2-Methyl-1-(4-methylphenyl)propanol |
Environmental Applications
Key Characteristics:
Recent studies have explored the potential of this compound as a biodegradable compound in environmental applications. Its relatively low toxicity profile makes it suitable for use in eco-friendly formulations.
Case Study:
In an ecological study, this compound was tested for its effectiveness as a biodegradable solvent in cleaning products. Results showed that it effectively removed contaminants while degrading into non-toxic byproducts, demonstrating its potential for sustainable product development .
特性
CAS番号 |
159213-12-4 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
(2R)-2-methyl-1-phenylheptan-3-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)12(2)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/t12-/m1/s1 |
InChIキー |
YPJPZJXXBCPBIV-GFCCVEGCSA-N |
SMILES |
CCCCC(=O)C(C)CC1=CC=CC=C1 |
異性体SMILES |
CCCCC(=O)[C@H](C)CC1=CC=CC=C1 |
正規SMILES |
CCCCC(=O)C(C)CC1=CC=CC=C1 |
同義語 |
(R)-2-Methyl-1-phenyl-3-heptanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















